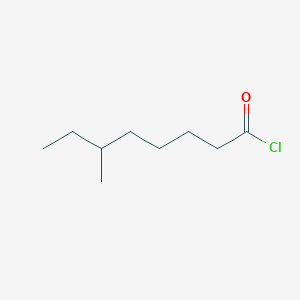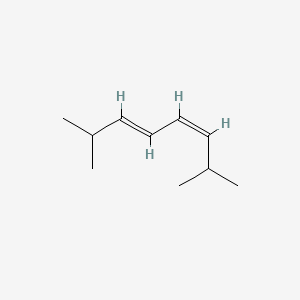
(3Z,5E)-2,7-dimethylocta-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5E)-2,7-dimethylocta-3,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds, and its structure is characterized by the presence of methyl groups at the 2nd and 7th positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,7-dimethylocta-3,5-diene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired diene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts to promote the formation of the diene from simpler precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z,5E)-2,7-dimethylocta-3,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(3Z,5E)-2,7-dimethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving dienes.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism by which (3Z,5E)-2,7-dimethylocta-3,5-diene exerts its effects involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, triggering a cascade of biochemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(3Z,5E)-3,7-Dimethyl-1,3,5-octatriene: This compound has an additional double bond compared to (3Z,5E)-2,7-dimethylocta-3,5-diene, which affects its reactivity and applications.
(3Z,5E,7E)-Decatrienoic acid: This compound contains three double bonds and a carboxylic acid group, making it more reactive and suitable for different applications.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions
Propiedades
Número CAS |
55682-64-9 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(3Z,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5-,8-6+ |
Clave InChI |
FPZPWGSFHQXVRT-CGXWXWIYSA-N |
SMILES isomérico |
CC(C)/C=C/C=C\C(C)C |
SMILES canónico |
CC(C)C=CC=CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
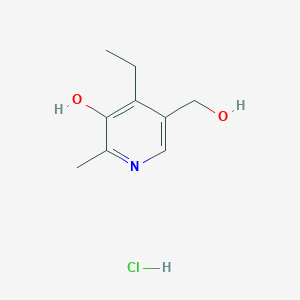
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
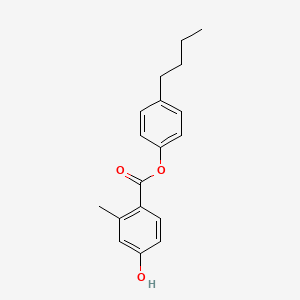
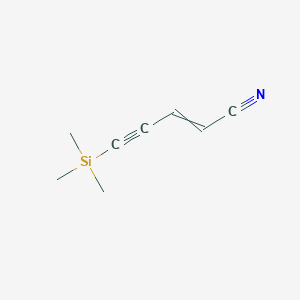
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
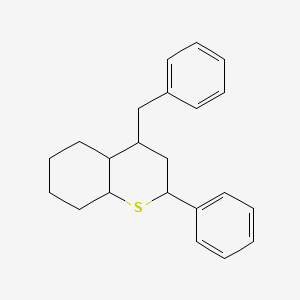
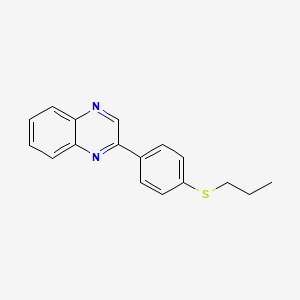
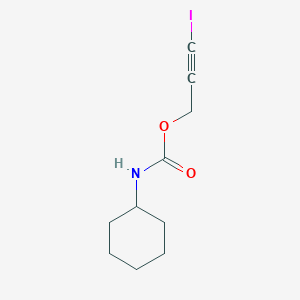
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
